molecular formula C32H32N2 B5466452 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

Cat. No.: B5466452
M. Wt: 444.6 g/mol
InChI Key: QKHFYDWHKIPGFA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that includes a piperazine ring, a biphenyl group, and a phenylpropenyl group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings. Phenylpropenyl is a hydrocarbon chain with a phenyl group and a propenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperazine ring, the biphenyl group, and the phenylpropenyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with . Without specific information on the use of this compound, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. These could include its toxicity, its flammability, and any risks it poses to the environment .

Future Directions

The future directions for research on this compound would depend on its intended use and the current state of knowledge about its properties and effects . This could include further studies to better understand its properties, to develop new synthesis methods, or to explore new applications .

Properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2/c1-4-11-27(12-5-1)13-10-22-33-23-25-34(26-24-33)32(30-16-8-3-9-17-30)31-20-18-29(19-21-31)28-14-6-2-7-15-28/h1-21,32H,22-26H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFYDWHKIPGFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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